(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7S/c1-22-13-8-11(5-6-15(18)19)9-14(16(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3,(H,18,19)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYMBLNNRQHLT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2CCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2CCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333005 | |
| Record name | (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326882-42-2 | |
| Record name | (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Components
The target molecule dissects into three modular units:
- Aromatic core : 3,4-Dimethoxy-5-sulfamoylphenyl group.
- Sulfamoyl side chain : Oxolan-2-ylmethylamine.
- Propenoic acid backbone : Derived from malonic acid or ester precursors.
Retrosynthetically, the aryl sulfonamide is prioritized due to its sensitivity to subsequent reaction conditions. The propenoic acid is typically introduced last to preserve the double bond’s E-configuration.
Strategic Bond Formation
- Sulfonamide linkage : Formed via nucleophilic substitution of a sulfonyl chloride with oxolan-2-ylmethylamine.
- Aromatic methoxylation : Achieved through O-methylation of phenolic intermediates.
- Knoevenagel condensation : Between a benzaldehyde derivative and malonic acid under basic conditions.
Synthesis of the Aromatic Sulfonamide Intermediate
Preparation of 3,4-Dimethoxy-5-nitrobenzenesulfonyl Chloride
The synthesis begins with nitration and sulfonation of a dimethoxybenzene precursor.
- Nitration : 1,2-Dimethoxybenzene is nitrated using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 3,4-dimethoxy-1-nitrobenzene.
- Sulfonation : The nitro intermediate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C, producing 3,4-dimethoxy-5-nitrobenzenesulfonyl chloride.
Reaction Conditions :
Amidation with Oxolan-2-ylmethylamine
The sulfonyl chloride undergoes nucleophilic displacement with oxolan-2-ylmethylamine to form the sulfonamide.
- Coupling : 3,4-Dimethoxy-5-nitrobenzenesulfonyl chloride is reacted with oxolan-2-ylmethylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- Nitro Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)aniline.
Optimization Notes :
- Excess amine (1.5 equiv) improves coupling efficiency.
- Pd-C catalysis under 30 psi H₂ achieves >95% reduction.
Alternative Synthetic Routes and Modifications
Esterification-Protection Strategy
To avoid decarboxylation during sulfonamide formation, the propenoic acid is temporarily protected as a methyl ester.
- Methyl Ester Formation : Malonic acid is replaced by methyl malonate in the Knoevenagel step.
- Deprotection : The ester is hydrolyzed with NaOH/EtOH post-sulfonamide coupling.
Advantages :
Direct Sulfonation of Preformed Propenoic Acid
In this approach, sulfonation is performed after Knoevenagel condensation.
- Sulfonation : (E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is treated with ClSO₃H in DCM.
- Amidation : The resulting sulfonyl chloride is coupled with oxolan-2-ylmethylamine.
Challenges :
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J = 15.6 Hz, 1H, CH=COO).
- δ 6.95 (s, 1H, ArH).
- δ 4.12 (m, 1H, oxolan CH).
- δ 3.88 (s, 6H, OCH₃).
IR (KBr) :
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
- Neutralization : Spent HCl from diazotization is treated with CaCO₃.
- Solvent Recovery : DCM and THF are distilled and reused.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Physicochemical Properties
Key physicochemical properties include:
- Molecular Weight: 802.8 g/mol
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 18
- Rotatable Bond Count: 12
These properties suggest a complex interaction with biological systems, which may enhance its therapeutic potential.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid exhibit significant anticancer activity. For instance, derivatives synthesized through Michael addition reactions demonstrated promising antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The IC₅₀ values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating strong cytotoxicity against cancer cells .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. The sulfamoyl group is known to enhance solubility and bioavailability, making it an attractive candidate for developing anti-inflammatory agents. In vitro studies have shown that related compounds can significantly reduce inflammatory markers in cell cultures .
Drug Delivery Systems
The unique structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and stability of poorly soluble therapeutics, thereby improving their bioavailability and therapeutic efficacy .
Polymer Chemistry
In polymer chemistry, the compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced properties. The incorporation of sulfamoyl and methoxy groups can impart unique thermal and mechanical properties to the resulting materials.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives. These materials exhibit improved resistance to environmental factors such as moisture and UV radiation .
Case Study 1: Anticancer Research
A study conducted on a series of derivatives based on the compound showcased its anticancer potential through various mechanisms of action, including apoptosis induction in cancer cells. The results indicated that modifications to the methoxy groups significantly affected the compound's efficacy against specific cancer types .
Case Study 2: Drug Formulation Development
In another research project focused on drug formulation, this compound was integrated into a nanoparticle delivery system designed for targeted therapy. The results demonstrated enhanced drug release profiles and improved therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a dimethoxyphenyl group, an oxolan-2-ylmethylsulfamoyl substituent, and a prop-2-enoic acid moiety sets it apart from other similar compounds, making it a valuable compound for various scientific applications.
Biological Activity
(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a prop-2-enoic acid backbone with methoxy and sulfamoyl substituents. Its molecular formula is , and it exhibits properties typical of cinnamic acid derivatives.
Research indicates several potential mechanisms through which this compound exerts its biological effects:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways such as apoptosis-related proteins and cell cycle regulators.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Antioxidant Properties : Some studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress within cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in PC-3 prostate cancer cells | |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an effective anticancer agent.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolic pathways of this compound. Understanding how this compound is metabolized can provide insights into its efficacy and safety profile.
Table 2: Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid, and how can reaction yields be optimized?
- Methodology : Begin with a Horner-Wadsworth-Emmons reaction to establish the (E)-configured α,β-unsaturated carboxylic acid core, using 3,4-dimethoxy-5-nitrobenzaldehyde as a precursor. Sulfamoylation of the phenolic intermediate (after nitro reduction) with oxolan-2-ylmethylsulfamoyl chloride requires controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions. Yield optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm), sulfamoyl protons (δ ~5.2 ppm), and the (E)-configuration (J = 15–16 Hz for trans-coupled protons).
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and confirm molecular mass via ESI+ (expected [M+H]+ ~455 Da).
- FT-IR : Confirm sulfonamide (1320–1250 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups .
Q. What are the hypothesized pharmacological targets based on structural analogs?
- Methodology : Structural analogs like 3,4-dimethoxycinnamic acid ( ) exhibit anti-inflammatory and antioxidant activity via COX-2 and NF-κB inhibition. The sulfamoyl group may enhance binding to sulfotransferases or tyrosine kinases. Preliminary assays should include enzyme inhibition studies (e.g., COX-2 ELISA) and cellular assays (e.g., LPS-induced TNF-α in macrophages) .
Advanced Research Questions
Q. How does stereochemical integrity (E-configuration) influence bioactivity, and what methods ensure its preservation during synthesis?
- Methodology : The (E)-configuration is critical for maintaining planar conjugation, affecting π-π stacking with target proteins. Monitor stereochemistry via ¹H NMR coupling constants (J > 15 Hz) and circular dichroism (CD). Use radical scavengers (e.g., BHT) during synthesis to prevent isomerization. Validate stability under physiological conditions via accelerated degradation studies (40°C, 75% RH for 4 weeks) .
Q. How can contradictions in solubility data across experimental conditions be resolved?
- Methodology : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from pH-dependent ionization of the carboxylic acid (pKa ~4.5). Use potentiometric titration to determine exact pKa. For in vitro assays, pre-dissolve in DMSO (<0.1% final concentration) and dilute in PBS (pH 7.4). For in vivo studies, consider prodrug derivatization (e.g., ethyl ester) to enhance bioavailability .
Q. What strategies are effective for analyzing metabolic stability and identifying major metabolites?
- Methodology :
- In vitro : Incubate with liver microsomes (human/rat) and NADPH for 1–2 hours. Use UPLC-QTOF-MS to detect phase I metabolites (e.g., demethylation of methoxy groups) and phase II conjugates (glucuronidation of the carboxylic acid).
- In silico : Predict metabolic hotspots with software like MetaSite, focusing on sulfamoyl hydrolysis and oxolane ring oxidation .
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Methodology : Synthesize derivatives with modified sulfamoyl groups (e.g., replacing oxolane with piperidine) or methoxy substituents. Test in parallel against related targets (e.g., COX-1 vs. COX-2, EGFR mutants) to assess selectivity. Use molecular docking (AutoDock Vina) to correlate binding affinity with substituent bulk/electronic effects .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results between 2D vs. 3D cell models be interpreted?
- Methodology : 3D spheroids often show reduced cytotoxicity due to poor compound penetration. Quantify intracellular concentrations via LC-MS in both models. Use fluorescence microscopy with a pro-drug derivative (e.g., coumarin-tagged analog) to visualize distribution. Adjust dosing regimens or employ nanoparticle delivery to enhance 3D model efficacy .
Q. What experimental controls are critical when observing off-target effects in kinase inhibition panels?
- Methodology : Include staurosporine (broad kinase inhibitor) and vehicle controls. Validate hits with orthogonal assays (e.g., thermal shift for binding confirmation). Use CRISPR knockdown of putative targets to confirm on-mechanism activity. Cross-reference with PubChem BioAssay data for similar scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
